molecular formula C11H15BrO B14019042 2-Bromo-4-ethyl-1-isopropoxybenzene

2-Bromo-4-ethyl-1-isopropoxybenzene

Cat. No.: B14019042
M. Wt: 243.14 g/mol
InChI Key: BZAJSRRAWFXVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-ethyl-1-isopropoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethyl-1-isopropoxybenzene typically involves the bromination of 4-ethyl-1-isopropoxybenzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The ethyl and isopropoxy groups can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-ethyl-1-isopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-1-isopropoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethyl and isopropoxy groups can undergo oxidation or reduction, affecting the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-ethylphenol: Similar structure but with a hydroxyl group instead of an isopropoxy group.

    2-Bromo-4-ethyl-1-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Bromo-4-ethyl-1-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

2-Bromo-4-ethyl-1-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

2-bromo-4-ethyl-1-propan-2-yloxybenzene

InChI

InChI=1S/C11H15BrO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h5-8H,4H2,1-3H3

InChI Key

BZAJSRRAWFXVDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.